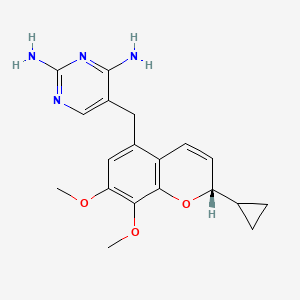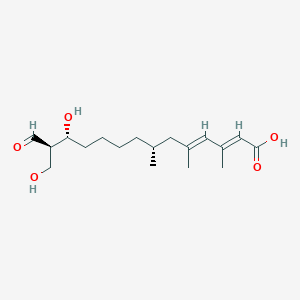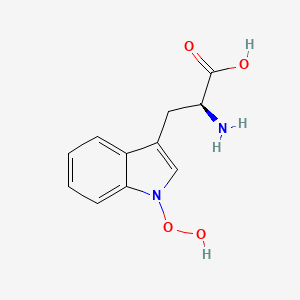
1-hydroperoxy-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:
L-tryptophan+H₂O₂→this compound+H₂O
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.
Análisis De Reacciones Químicas
Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.
Substitution: The carboxylic acid moiety can participate in substitution reactions.
Decomposition: The hydroperoxy group may decompose under certain conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Decomposition: Elevated temperatures or acidic conditions.
Major Products:: The major product of the oxidation reaction is this compound itself.
Aplicaciones Científicas De Investigación
1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:
Chemistry: As a model compound for studying peroxide chemistry.
Biology: Investigating its role in oxidative stress and cellular signaling.
Medicine: Potential applications in drug development due to its unique structure.
Mecanismo De Acción
The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.
Comparación Con Compuestos Similares
1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |
Clave InChI |
STOHYHPMXPRWTJ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


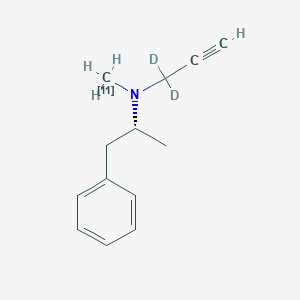
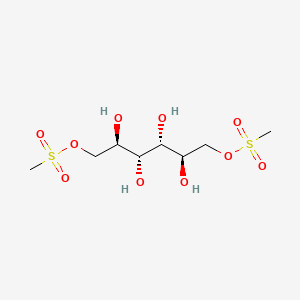
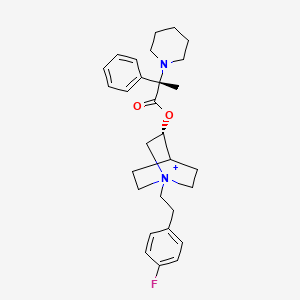
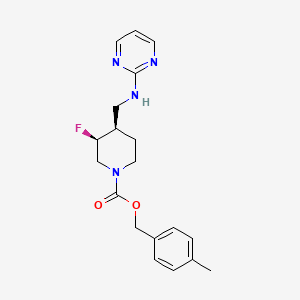
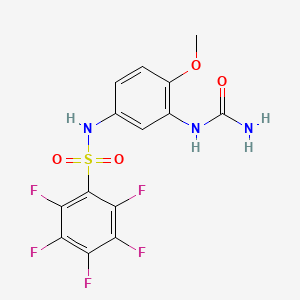

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)

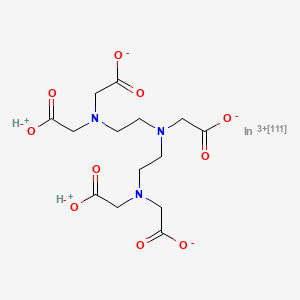
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
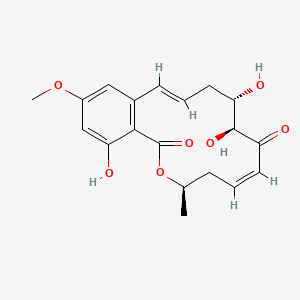
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
